molecular formula C13H10Cl2N2O B1428280 Bis(6-chloro-3-methylpyridin-2-yl)methanone CAS No. 1414864-03-1

Bis(6-chloro-3-methylpyridin-2-yl)methanone

Cat. No. B1428280
M. Wt: 281.13 g/mol
InChI Key: UCGLQPWLJVQQFV-UHFFFAOYSA-N
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Description

“Bis(6-chloro-3-methylpyridin-2-yl)methanone” is a chemical compound with the CAS number 1414864-03-1 . It is used in various scientific research applications due to its remarkable versatility.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Bis(6-chloro-3-methylpyridin-2-yl)methanone” such as its melting point, boiling point, density, molecular formula, and molecular weight can be found on various chemical databases .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : Bis(6-chloro-3-methylpyridin-2-yl)methanone and its derivatives are often synthesized via condensation reactions. For instance, a study by Percino et al. (2005) detailed the unexpected synthesis of a similar compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, through a condensation reaction, characterizing its molecular and crystalline structure through various spectroscopy methods and X-ray diffraction (Percino et al., 2005).

  • Crystallography Studies : In another study, researchers synthesized and analyzed a variety of compounds related to bis(6-chloro-3-methylpyridin-2-yl)methanone, confirming their structures using spectroscopy and X-ray diffraction techniques. These compounds were also evaluated for antimicrobial and antioxidant activities, revealing moderate antifungal properties (Rusnac et al., 2020).

Chemical Properties and Reactivity

  • Reactivity and Preparation Methods : A study by Miranda et al. (2009) explored different preparation methods for a similar compound, bis-(1H-benzimidazol-2-yl)-methanone, examining its conformational dynamics and employing various spectroscopy techniques and DFT calculations for characterization (Miranda et al., 2009).

  • Thermal Properties and Fluorescence : Kim et al. (2016) investigated derivatives of bis(6-chloro-3-methylpyridin-2-yl)methanone as thermally activated delayed fluorescent (TADF) emitters. They studied their efficiency and emission properties, demonstrating the potential of these compounds in optoelectronic applications (Kim et al., 2016).

Potential Applications in Diverse Fields

  • Use in Propellant Chemistry : Zhao et al. (2019) synthesized a compound structurally related to bis(6-chloro-3-methylpyridin-2-yl)methanone and explored its application as a green energetic oxidizer in solid rocket propellants. Their study highlighted its high density, stability, and performance as a potential replacement for ammonium perchlorate (Zhao et al., 2019).

  • Phosphatase Biomimetics : Dalle et al. (2013) worked on complexes involving bis(6-chloro-3-methylpyridin-2-yl)methanone derivatives, examining their potential as catalysts in biochemical reactions, specifically mimicking the activity of phosphatase enzymes (Dalle et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

bis(6-chloro-3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c1-7-3-5-9(14)16-11(7)13(18)12-8(2)4-6-10(15)17-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGLQPWLJVQQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)C(=O)C2=C(C=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248965
Record name Methanone, bis(6-chloro-3-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(6-chloro-3-methylpyridin-2-yl)methanone

CAS RN

1414864-03-1
Record name Methanone, bis(6-chloro-3-methyl-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414864-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, bis(6-chloro-3-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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